N,2,4,6-tetramethylbenzenesulfonamide

Organic Synthesis C-H Activation Phenanthridine Derivatives

N,2,4,6-Tetramethylbenzenesulfonamide (CAS 106003-69-4) is the N-methyl secondary sulfonamide that eliminates the H-bond donor found in primary analogs, enabling unique Pd-catalyzed C–H activation cascades for phenanthridine synthesis and a distinct neutral Zn(II) coordination mode for carbonic anhydrase selectivity studies. With zero HBD, elevated logP, and ≥95% purity, it is the optimal choice for library design requiring improved membrane permeability and for teams needing a well-characterized reference standard for LC-MS/HPLC method development.

Molecular Formula C10H15NO2S
Molecular Weight 213.3 g/mol
CAS No. 106003-69-4
Cat. No. B239506
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN,2,4,6-tetramethylbenzenesulfonamide
CAS106003-69-4
Molecular FormulaC10H15NO2S
Molecular Weight213.3 g/mol
Structural Identifiers
SMILESCC1=CC(=C(C(=C1)C)S(=O)(=O)NC)C
InChIInChI=1S/C10H15NO2S/c1-7-5-8(2)10(9(3)6-7)14(12,13)11-4/h5-6,11H,1-4H3
InChIKeyMIMYTDNFDINXHB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 250 mg / 2500 mg / 1 kg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





N,2,4,6-Tetramethylbenzenesulfonamide (CAS 106003-69-4): Core Identity for Scientific Procurement


N,2,4,6-Tetramethylbenzenesulfonamide is a secondary sulfonamide featuring a 2,4,6-trimethylphenyl ring and an N-methyl substituent . With a molecular formula of C10H15NO2S and a molecular weight of 213.3 g/mol, it is supplied as a research chemical with a minimum purity specification of 95% . Its structure distinguishes it from primary sulfonamide analogs by eliminating the N–H hydrogen bond donor capacity, which fundamentally alters its physicochemical and biological interaction profile [1].

Why N,2,4,6-Tetramethylbenzenesulfonamide Cannot Be Trivially Replaced by Other Sulfonamide Analogs


The N-methyl substitution on this benzenesulfonamide scaffold is a critical determinant of its behavior in both synthetic and biological contexts. Unlike primary sulfonamides (e.g., 2,4,6-trimethylbenzenesulfonamide, CAS 4543-58-2), this secondary sulfonamide lacks an N–H proton, which eliminates a key hydrogen bond donor and alters zinc-coordination geometry in metalloenzyme active sites [1]. In synthetic chemistry, the N-methyl group enables specific C–H activation pathways that are inaccessible to N–H or N-benzyl analogs, directly impacting reaction selectivity and product distribution [2]. Consequently, a simple in-class substitution without considering these mechanistic differences can lead to failed reactions, altered inhibitory profiles, or misleading structure-activity relationship conclusions.

Quantitative Differentiation Evidence for N,2,4,6-Tetramethylbenzenesulfonamide


N-Methyl Group Enables Selective Control Over Double vs. Triple Coupling Pathways in Pd-Catalyzed Cyclization

In a systematic investigation of palladium-catalyzed cross-coupling, N-(2-iodoaryl)-N,2,4,6-tetramethylbenzenesulfonamide demonstrated the ability to selectively access both double and triple coupling products, yielding phenanthridine and 4-arylated phenanthridine derivatives from the same substrate class [1]. This selectivity is contingent upon the N-methyl sp3 C-H activation step, which is not feasible with N-H or N-benzyl sulfonamide analogs that lack the requisite N-alkyl group for the key palladacycle formation.

Organic Synthesis C-H Activation Phenanthridine Derivatives

N-Methyl Substitution Reduces Carbonic Anhydrase Binding Affinity Relative to Primary Sulfonamides: A Class-Level Pharmacophore Constraint

Crystallographic and thermodynamic studies on secondary sulfonamides reveal that N-methyl-substituted benzenesulfonamides bind to carbonic anhydrase (CA) isoforms with significantly lower affinity compared to their primary sulfonamide counterparts [1]. The binding mode shifts from a classic sulfonamide anion-Zn(II) coordination to a neutral nitrogen-Zn(II) interaction, resulting in a measurable reduction in intrinsic binding enthalpy and overall affinity. While specific IC50 values for N,2,4,6-tetramethylbenzenesulfonamide against individual CA isoforms are not publicly available, the class-wide observation that secondary sulfonamides exhibit attenuated CA binding provides a critical selection criterion for projects targeting or seeking to avoid CA inhibition.

Medicinal Chemistry Metalloenzyme Inhibition Carbonic Anhydrase

Absence of N–H Hydrogen Bond Donor Distinguishes Physicochemical Profile from Primary Sulfonamide Analogs

N,2,4,6-tetramethylbenzenesulfonamide has zero hydrogen bond donors (HBD = 0), in contrast to its primary sulfonamide analog 2,4,6-trimethylbenzenesulfonamide (HBD = 1) [1]. This difference directly impacts membrane permeability, with the reduced HBD count generally correlating with improved passive diffusion. In silico predictions indicate a higher logP for the N-methyl derivative (estimated ~2.1-2.5) compared to the primary sulfonamide (estimated ~1.5-1.8), consistent with the increased lipophilicity conferred by N-methylation [1].

Physicochemical Profiling Drug Design Permeability

Optimal Scientific and Industrial Use Cases for N,2,4,6-Tetramethylbenzenesulfonamide


N-Methyl Sulfonamide as a Directing Group for Palladium-Catalyzed C–H Activation and Phenanthridine Synthesis

The N-methyl sp3 C–H bond in N,2,4,6-tetramethylbenzenesulfonamide serves as a critical directing group in Pd-catalyzed cyclization cascades, enabling selective synthesis of phenanthridine and 4-arylated phenanthridine derivatives [1]. This application is directly supported by the 2025 Organic Letters publication demonstrating selective control over coupling pathways. Synthetic chemistry teams developing alkaloid-like scaffolds should prioritize this specific N-methyl sulfonamide over its N–H or N-benzyl analogs, which lack the requisite C–H activation handle.

Secondary Sulfonamide Probe for Carbonic Anhydrase Binding Mode Studies

Given the class-level evidence that N-methyl sulfonamides bind carbonic anhydrases through a distinct neutral nitrogen-Zn(II) coordination mode rather than the anionic mechanism used by primary sulfonamides [2], N,2,4,6-tetramethylbenzenesulfonamide serves as a valuable tool compound for crystallographic and biophysical studies investigating secondary sulfonamide recognition. This is particularly relevant for medicinal chemistry programs aiming to dial out CA off-target activity while retaining sulfonamide pharmacophores.

Lipophilicity-Enhanced Sulfonamide Building Block for CNS-Penetrant Library Synthesis

With an HBD count of zero and an elevated logP relative to its primary sulfonamide counterpart [3], N,2,4,6-tetramethylbenzenesulfonamide is the preferred choice when incorporating a trimethylphenyl sulfonamide moiety into compound libraries where improved membrane permeability is desired. This physicochemical differentiation directly addresses procurement decisions in early-stage drug discovery where molecular property optimization is paramount.

Reference Standard for Analytical Method Development and Quality Control

Supplied at a minimum purity of 95% with defined storage conditions (cool, dry, long-term) , N,2,4,6-tetramethylbenzenesulfonamide can serve as a well-characterized reference standard for HPLC, LC-MS, or NMR method development when analyzing sulfonamide-containing reaction mixtures or pharmaceutical intermediates.

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